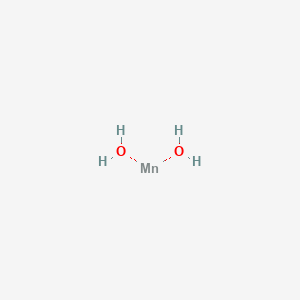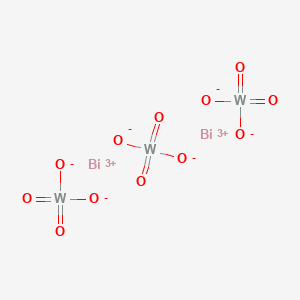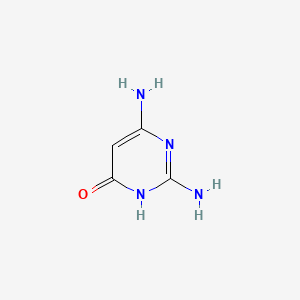
AMMONIUM METATUNGSTATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium Metatungstate (AMT) is a Keggin-type heteropoly compound . It can be prepared by polycondensation of ammonium tungstate solutions . It is widely used as a precursor for preparing tungsten catalysts for hydrocracking and as a fuel cell catalyst .
Synthesis Analysis
AMT can be obtained in the form of single crystals, using supersaturated solutions, antisolvent crystallization, and partial dehydration as strategies for crystal growth .Molecular Structure Analysis
The crystal structures of various hydrous phases of AMT have been determined . AMT-22 forms a solid solution series with the potassium salt without a miscibility gap . Its tetragonal crystal structure shows a distorted cubic close-packed arrangement of the spherical α-Keggin-type anions with disordered ammonium N and water O atoms in the voids .Chemical Reactions Analysis
The thermal behavior of AMT reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400 °C .Physical And Chemical Properties Analysis
AMT is a hydrous compound and its thermal decomposition involves several steps . The thermal behavior of AMT is similar to ammonium paratungstate (APT), the only main difference being the lack of dry NH3 evolution between 170 and 240 °C in the case of AMT .科学的研究の応用
Preparation of Tungsten Oxides
AMT is used to prepare various tungsten oxides . Tungsten oxides can be used as catalysts, photocatalysts, gas sensors, and chromogenic materials .
Preparation of Metal Tungstates
Metal tungstates can be prepared from AMT . These metal tungstates can be used as catalysts and pigments .
Preparation of Tungsten Carbides
Tungsten carbides, which are significant for various industries, can be prepared from AMT . They are the hard components in cutting and drilling tools and are also used as catalysts .
Preparation of Tungsten Metal
Tungsten metal, a key element in the lighting industry, can be prepared from AMT .
Synthesis of Catalysts and Transistors
AMT can be used as a precursor to synthesize carbon-supported tungsten catalysts for hydrogenolysis of cellulose, reduced tungsten and mixed tungsten oxide catalysts for bifunctional hydroisomerization of n-alkanes, and hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition method .
作用機序
Target of Action
Ammonium metatungstate (AMT) primarily targets the formation of various tungsten compounds. It is a significant precursor for the preparation of tungsten oxides, metal tungstates, tungsten carbides, and tungsten metal . These compounds have diverse applications in various industries, including their use as catalysts, photocatalysts, gas sensors, chromogenic materials, hard components in cutting and drilling tools, and key elements in the lighting industry .
Mode of Action
AMT interacts with its targets through a process of thermal decomposition. This process involves several steps in an inert atmosphere :
Biochemical Pathways
The biochemical pathways affected by AMT primarily involve the formation and decomposition of tungstate anions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion .
Pharmacokinetics
The pharmacokinetics of AMT are largely determined by its thermal decomposition properties. The compound undergoes a series of transformations when heated, ultimately resulting in the formation of various tungsten compounds . .
Result of Action
The result of AMT’s action is the formation of various tungsten compounds, which have wide-ranging industrial applications. For instance, it can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose . Additionally, it can also be used to prepare tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as temperature and pH. Its thermal decomposition process is temperature-dependent . Moreover, the formation of the metatungstate anion from the paratungstate anion is pH-dependent . Therefore, both temperature and pH play crucial roles in influencing the action, efficacy, and stability of AMT.
Safety and Hazards
将来の方向性
AMT is an important member of isopolytungstates and has significant applications in various industries . It is mostly used in the industrial preparation of tungsten oxides, tungsten carbides, and tungsten metal, which are significant for various industries . The most water-soluble ammonium tungstate, AMT, is widely used to prepare various tungsten oxide nanostructures by annealing .
特性
| { "Design of the Synthesis Pathway": "Ammonium metatungstate can be synthesized by the reaction of tungsten oxide with ammonium hydroxide in an aqueous solution. The reaction proceeds in two steps: first, tungsten oxide is dissolved in ammonium hydroxide to form ammonium tungstate; second, ammonium tungstate is dehydrated to form ammonium metatungstate.", "Starting Materials": [ "Tungsten oxide (WO3)", "Ammonium hydroxide (NH4OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolution of Tungsten Oxide", "Add tungsten oxide to a beaker containing water.", "Slowly add ammonium hydroxide to the beaker while stirring the mixture.", "Continue stirring until tungsten oxide dissolves completely and ammonium tungstate is formed.", "Step 2: Dehydration of Ammonium Tungstate", "Transfer the ammonium tungstate solution to a crystallization dish.", "Heat the solution to 80-90°C to remove water and dehydrate ammonium tungstate.", "Continue heating until the solution becomes viscous and solidifies into ammonium metatungstate.", "Cool the dish and collect the solid ammonium metatungstate." ] } | |
CAS番号 |
12028-48-7 |
製品名 |
AMMONIUM METATUNGSTATE |
分子式 |
H26N6O40W12 |
分子量 |
2956.3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



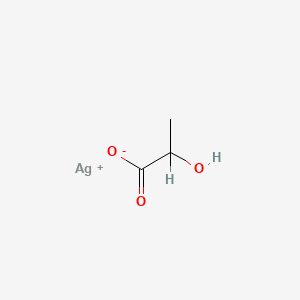

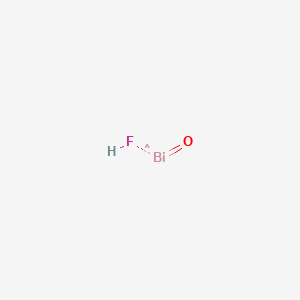
![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)
